

2-(4-Methylpiperazin-1-yl)benzaldehyde CAS number 85803-62-9

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No.: B1334642

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An In-depth Technical Guide to **2-(4-Methylpiperazin-1-yl)benzaldehyde**

CAS Number: 85803-62-9

This technical guide provides a comprehensive overview of **2-(4-Methylpiperazin-1-yl)benzaldehyde**, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its chemical properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

2-(4-Methylpiperazin-1-yl)benzaldehyde is an aromatic aldehyde substituted with a methylpiperazine group at the ortho position. While extensive experimental data is not readily available in the literature, its basic properties have been identified.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₂ H ₁₆ N ₂ O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| CAS Number | 85803-62-9 | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=CC=CC=C2C=O | [1] |
| InChI Key | GSRYZPWIWYYROI-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.3 | [1] |
| Appearance | Yellow oil or solid | |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **2-(4-Methylpiperazin-1-yl)benzaldehyde** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be derived from general methods for the synthesis of ortho-substituted phenylpiperazines. One common approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

This protocol is a generalized procedure and may require optimization for the specific synthesis of **2-(4-Methylpiperazin-1-yl)benzaldehyde**.

Materials:

- 2-Bromobenzaldehyde
- 1-Methylpiperazine
- Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
- Ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

- Base (e.g., Sodium tert-butoxide - NaOtBu)
- Anhydrous toluene
- Argon or Nitrogen gas (for inert atmosphere)
- Hydrochloric acid (1M)
- Sodium hydroxide (6M)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography

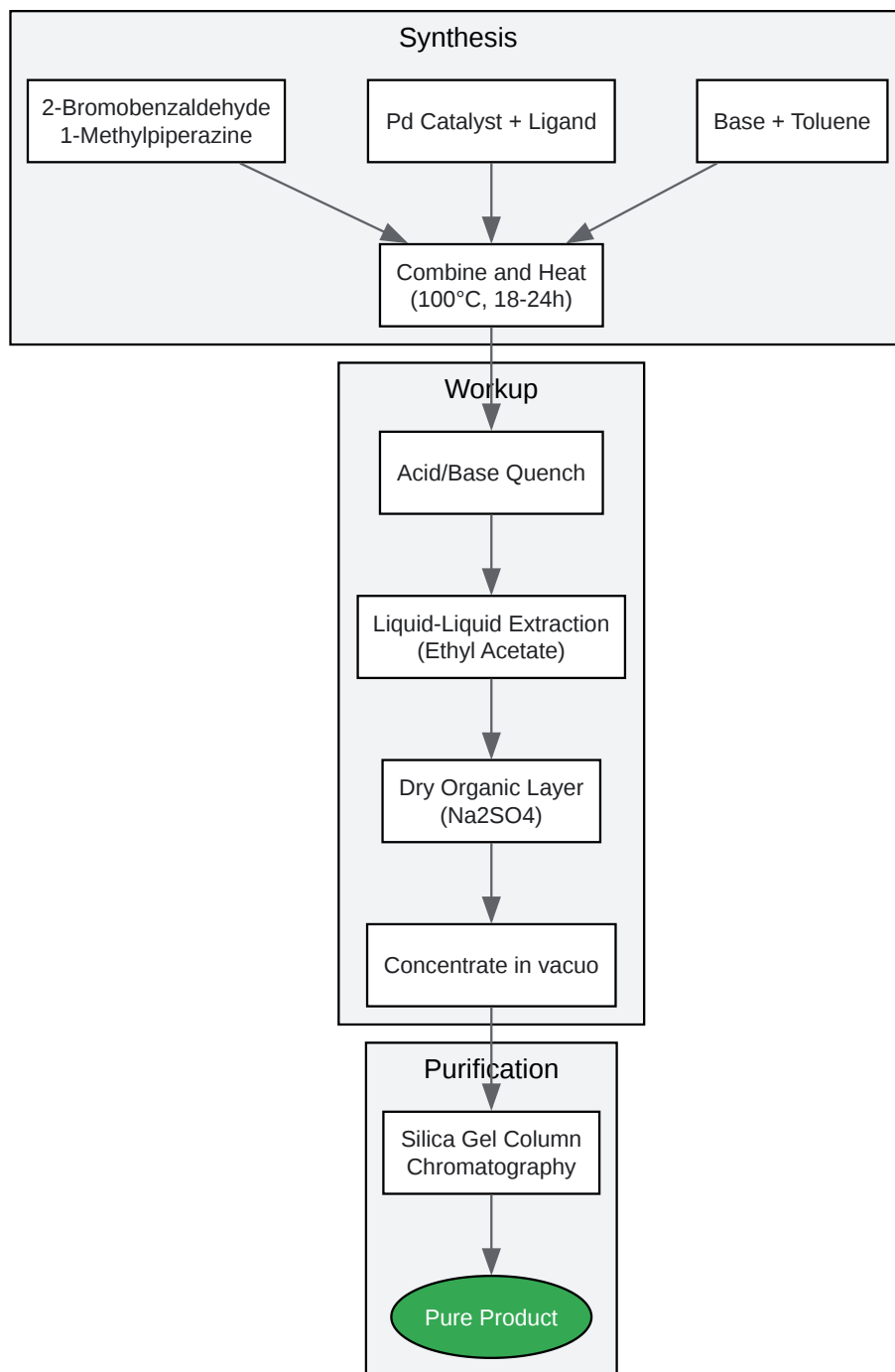
Procedure:

- To a reaction vessel, add 2-bromobenzaldehyde (1 equivalent), 1-methylpiperazine (1.2 equivalents), Pd₂(dba)₃ (0.01 equivalents), BINAP (0.03 equivalents), and sodium tert-butoxide (1.7 equivalents).
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Add anhydrous toluene to the mixture.
- Heat the reaction mixture to 100°C and stir for 18-24 hours under an inert atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add 1M aqueous HCl and stir vigorously for 2 hours.
- Adjust the pH to approximately 13 with 6M aqueous NaOH.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield **2-(4-Methylpiperazin-1-yl)benzaldehyde**.

A generalized workflow for this synthesis and purification process is depicted below.

General Synthesis and Purification Workflow



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Caption: General workflow for synthesis and purification.

Spectral Data

Detailed experimental spectral data for **2-(4-Methylpiperazin-1-yl)benzaldehyde** is not widely published. However, predicted mass spectral data is available.

Predicted Mass Spectrometry Data:

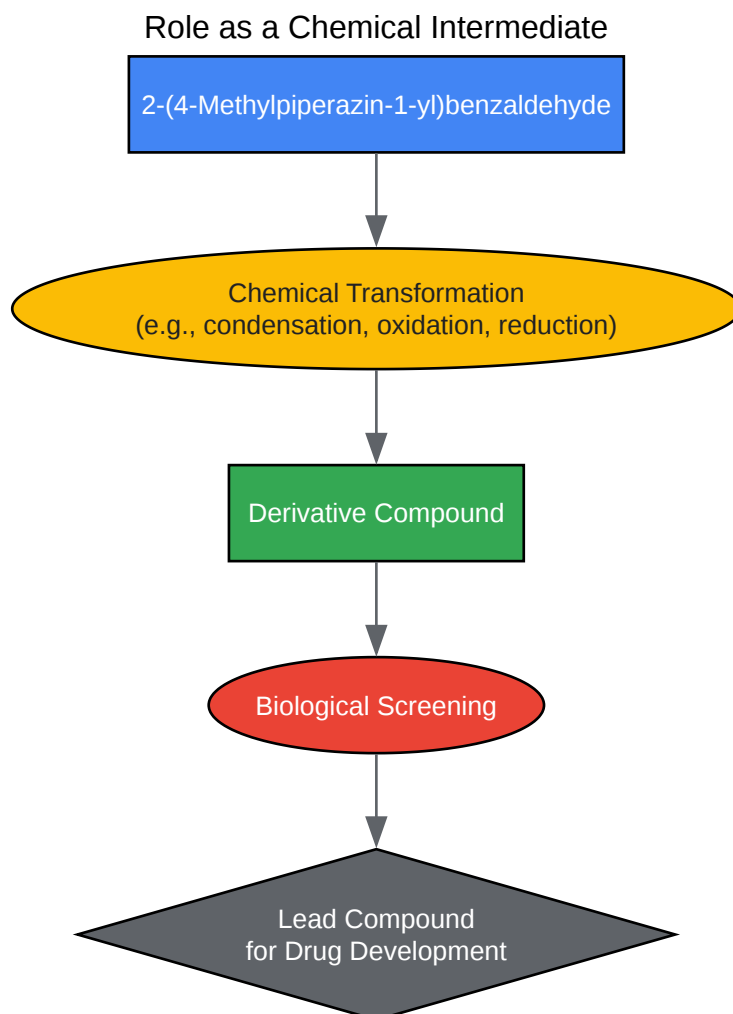
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule.

| Adduct | m/z | Predicted CCS (Å²) | Reference |
|--------------------------------------|-----------|--------------------|-----------|
| [M+H] ⁺ | 205.13355 | 146.7 | [1] |
| [M+Na] ⁺ | 227.11549 | 153.2 | [1] |
| [M-H] ⁻ | 203.11899 | 150.0 | [1] |
| [M+NH ₄] ⁺ | 222.16009 | 162.8 | [1] |
| [M+K] ⁺ | 243.08943 | 150.0 | [1] |
| [M+H-H ₂ O] ⁺ | 187.12353 | 138.0 | [1] |
| [M+HCOO] ⁻ | 249.12447 | 165.1 | [1] |
| [M+CH ₃ COO] ⁻ | 263.14012 | 185.8 | [1] |

Applications in Drug Development and Research

While the specific applications of **2-(4-Methylpiperazin-1-yl)benzaldehyde** are not well-documented, its structural motifs are common in medicinal chemistry. Phenylpiperazine derivatives are known to interact with various biological targets, and the benzaldehyde group is a versatile functional handle for further chemical modifications.

The logical relationship for its potential use as a chemical intermediate is outlined in the diagram below.



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Caption: Logical flow for use as an intermediate.

Conclusion

2-(4-Methylpiperazin-1-yl)benzaldehyde is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the available information on its properties and provided a representative synthesis protocol. Further experimental studies are required to fully characterize this compound and explore its potential biological activities.

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References

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